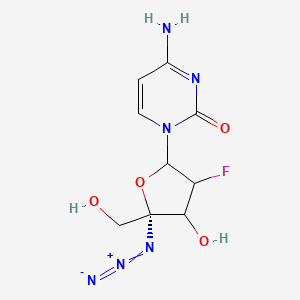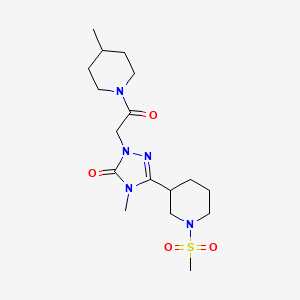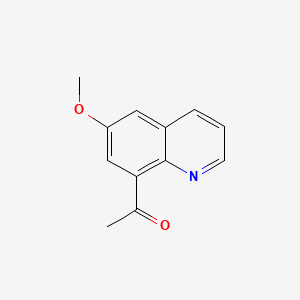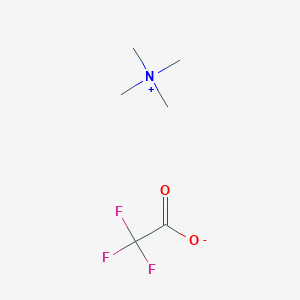![molecular formula C13H13ClN4OS2 B14120775 [(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)
[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . This compound, with its unique structure, has garnered attention in various fields of scientific research.
Métodos De Preparación
The synthesis of [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea can be achieved through several methods. One common method involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of amines with isocyanides in the presence of elemental sulfur, which proceeds efficiently at ambient temperature to produce thioureas in excellent yields . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Análisis De Reacciones Químicas
[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur, chloroform, and carbon disulfide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfur and chloroform can produce thiocarbonyl surrogates, while the reaction with carbon disulfide can yield symmetrical and unsymmetrical thiourea derivatives .
Aplicaciones Científicas De Investigación
[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea has a wide range of scientific research applications. In chemistry, it is used as an intermediate in organic synthesis reactions . In biology and medicine, it has shown potential as an antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial agent . Additionally, it is utilized in various industrial applications, including the production of photographic films, dyes, elastomers, plastics, and textiles .
Mecanismo De Acción
The mechanism of action of [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea involves its interaction with molecular targets and pathways within biological systems. Thiourea derivatives are known to exert their effects through various mechanisms, including the inhibition of enzymes, modulation of oxidative stress, and interference with cellular signaling pathways . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparación Con Compuestos Similares
[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea can be compared with other thiourea derivatives, such as N,N’-disubstituted thioureas and isothioureas . These compounds share similar structural features but differ in their specific substituents and biological activities. For example, N,N’-disubstituted thioureas are commonly used as organocatalysts and have applications in asymmetric catalysis . Isothioureas, on the other hand, are known for their tautomeric forms and unique reactivity . The uniqueness of [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea lies in its specific structure and the diverse range of biological activities it exhibits.
Propiedades
Fórmula molecular |
C13H13ClN4OS2 |
|---|---|
Peso molecular |
340.9 g/mol |
Nombre IUPAC |
[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea |
InChI |
InChI=1S/C13H13ClN4OS2/c1-8(17-18-13(15)20)10-4-2-3-5-11(10)19-7-9-6-16-12(14)21-9/h2-6H,7H2,1H3,(H3,15,18,20)/b17-8+ |
Clave InChI |
CLFUHFKSQXLVCJ-CAOOACKPSA-N |
SMILES isomérico |
C/C(=N\NC(=S)N)/C1=CC=CC=C1OCC2=CN=C(S2)Cl |
SMILES canónico |
CC(=NNC(=S)N)C1=CC=CC=C1OCC2=CN=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


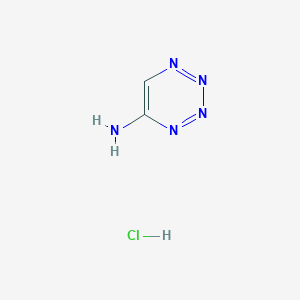
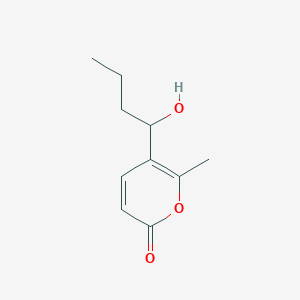
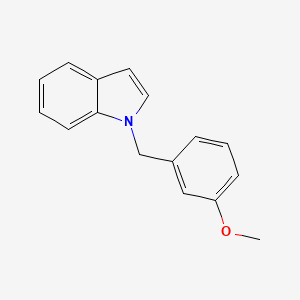
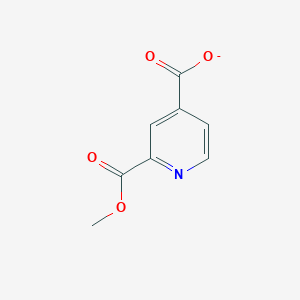
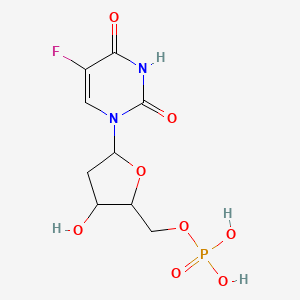
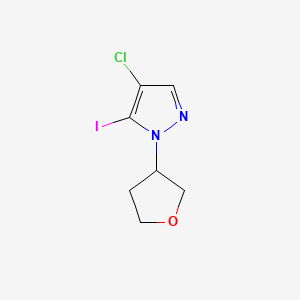
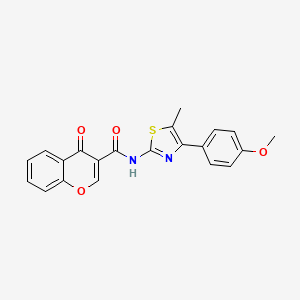

![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)
